molecular formula C11H10ClN3O2 B8342980 (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8342980
M. Wt: 251.67 g/mol
InChI Key: CTZNERHGETZECJ-UHFFFAOYSA-N
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Description

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl phenyl carbamate with 2-chloroimidazole. The reaction conditions often require a catalyst and a solvent to facilitate the process. For instance, a common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic five-membered ring structure with two nitrogen atoms.

    Benzimidazole: Contains a fused benzene ring with an imidazole ring.

    Thiazole: Similar to imidazole but with a sulfur atom replacing one nitrogen.

Uniqueness

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and carbamate ester functionality make it versatile for various applications .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

(2-chloroimidazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H10ClN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3

InChI Key

CTZNERHGETZECJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared from 1-hydroxy-2-chloroimidazole, hydrochloride and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (77%, oil).
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